

# MA242 free base stability in cell culture media

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**Compound Focus:** MA242 free base

Cat. No.: S12903315

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## MA242 Free Base: Technical Profile

The table below summarizes the core identification and characteristics of **MA242 free base**.

Property	Description
IUPAC Name	10-[(4-chlorophenyl)methylamino]-2-(4-methylphenyl)sulfonyl-2,7-diazatricyclo[6.3.1.0 <sup>4,12</sup> ]dodeca-1(12),3,7,9-tetraen-11-one [1]
CAS Number	1049704-17-7 [2] [1]
Molecular Formula	C <sub>24</sub> H <sub>20</sub> ClN <sub>3</sub> O <sub>3</sub> S [2] [1]
Molecular Weight	465.95 g/mol [2] [1]
Category	Small molecule inhibitor [3] [1]
Key Targets	Dual inhibitor of <b>MDM2</b> and <b>NFAT1</b> [4] [3] [2]
Mechanism of Action	Directly binds MDM2 and NFAT1, induces their protein degradation, and inhibits NFAT1-mediated transcription of MDM2 [4] [2]
Primary Biological Effect	Induces apoptosis in cancer cell lines (e.g., pancreatic, hepatocellular carcinoma) independent of p53 status [4] [3]

## Biological Activity & Experimental Data

**MA242 free base** has shown efficacy in inhibiting cancer cell growth. The following table summarizes its in vitro cytotoxicity data against various cell lines.

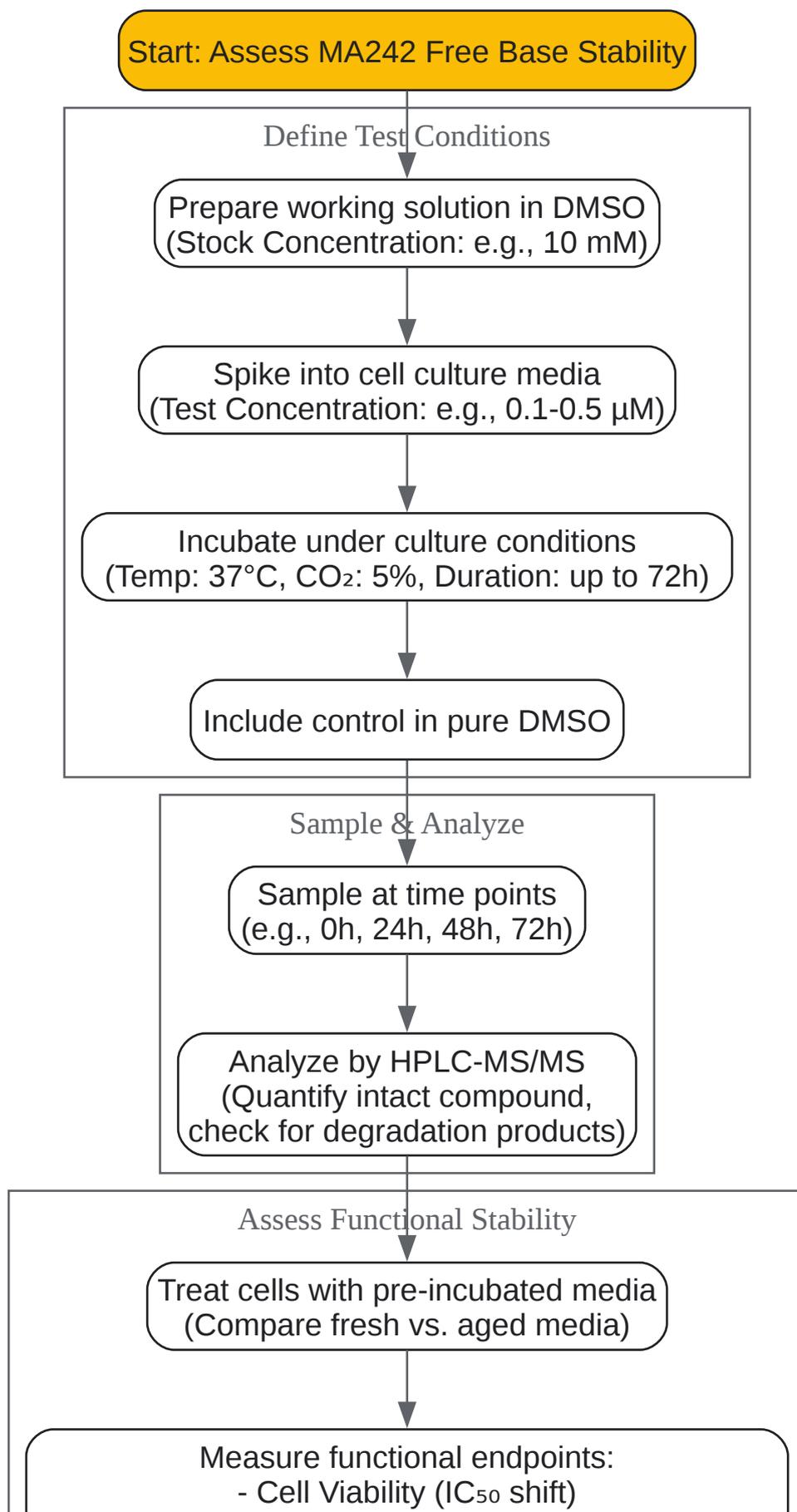
Cell Line	Cell Type	IC <sub>50</sub> (after 72 hours)
Panc-1	Human pancreatic cancer	0.14 µM [4]
Mia-Paca-2	Human pancreatic cancer	0.14 µM [4]
AsPC-1	Human pancreatic cancer	0.15 µM [4]
BxPC-3	Human pancreatic cancer	0.25 µM [4]
HPAC	Human pancreatic cancer	0.40 µM [4]
HPDE	Human pancreatic ductal epithelium (normal)	5.81 µM [4]

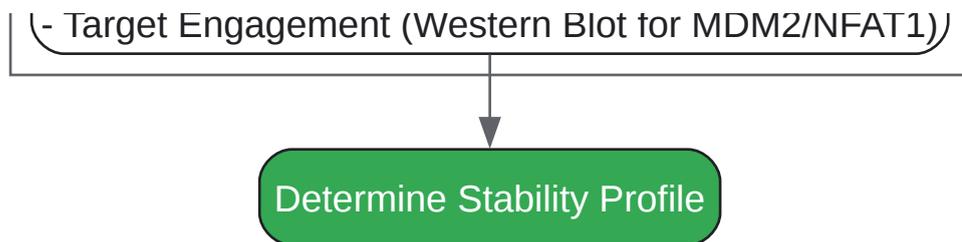
### Key Findings from Literature:

- **Protein Degradation:** Treatment with MA242 (0.1-0.5 µM for 24 hours) significantly decreased MDM2 and NFAT1 protein levels in pancreatic cancer cell lines (HPAC, Panc-1, AsPC-1) [4].
- **In Vivo Efficacy:** In mouse models, MA242 administered intraperitoneally (2.5-10 mg/kg) suppressed orthotopic pancreatic tumor growth without significant host toxicity [4].
- **Synergistic Potential:** MA242 has been shown to inhibit tumor growth and metastasis both alone and in combination with Gemcitabine [4] [2].

## Proposed Stability Assessment Workflow

Since direct stability data is unavailable, I have created a diagram outlining a general workflow you can follow to evaluate the stability of **MA242 free base** in your specific media. This approach integrates standard practices from cell culture supplement handling [5] and the broader context of compound stability testing.





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## Frequently Asked Questions

**What is the difference between MA242 and MA242 free base?** MA242 (CAS 1049704-18-8) is typically supplied as a salt form (e.g., trifluoroacetate salt) with a molecular weight of 579.98 g/mol. **MA242 free base** (CAS 1049704-17-7) is the parent compound without the salt, with a molecular weight of 465.95 g/mol [4] [3] [2]. The biological activity is attributed to the free base molecule.

### How should I prepare and store MA242 free base stock solutions?

- **Preparation:** Dissolve **MA242 free base** in a high-quality, anhydrous DMSO to create a concentrated stock solution (e.g., 10-50 mM) [4] [2].
- **Storage:** Aliquot the stock solution into small, single-use vials. Store at or below -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles to maintain stability [2].

**What is a suggested protocol to test the functional stability of MA242 in my media?** You can adapt the following protocol based on the workflow above [4]:

- **Preparation:** Spike **MA242 free base** from a DMSO stock into your complete cell culture media to achieve a working concentration (e.g., 0.5 µM).
- **Incubation:** Place the media in your standard cell culture incubator (37°C, 5% CO<sub>2</sub>) for a set period (e.g., 24-72 hours).
- **Control:** Prepare a fresh solution of MA242 in media immediately before use.
- **Treatment:** Apply both the pre-incubated ("aged") and fresh media to your cells (e.g., pancreatic cancer lines like Panc-1).
- **Analysis:** After 24 hours, harvest cells and perform **Western Blot Analysis** to assess the degradation of MDM2 and NFAT1.
  - **Primary Antibodies:** Use antibodies against MDM2 and NFAT1.
  - **Loading Control:** Include a housekeeping protein like GAPDH or β-actin.
  - **Expected Result:** If the compound is stable, the "aged" media should still effectively reduce MDM2 and NFAT1 levels compared to the control. A loss of efficacy indicates compound

degradation.

## Key Recommendations for Researchers

- **Establish a Baseline:** Given the lack of specific data, treat **MA242 free base** as a compound with unknown media stability. The first step in any new project should be to conduct a stability assessment as outlined above.
- **Prioritize Consistency:** For reproducible results, always use freshly prepared stock solutions and minimize the exposure of working media to light, heat, and extreme pH.
- **Validate Functionally:** Chemical stability (measured by HPLC) is crucial, but the most relevant measure for your experiments is **functional stability**—confirming that the pre-incubated compound still produces the expected biological effect.

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## References

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2. [\\_product\\_DataBase\\_PeptideDB MA 242 free base \[peptidedb.com\]](#)
3. CAS 1049704-18-8 MA242 [bocsci.com]
4. MA242 | MDM2-NFAT1 Inhibitor [medchemexpress.com]
5. Supplements | Thermo Fisher Scientific - US Cell Culture Media [thermofisher.com]

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